molecular formula C21H20O4 B11161026 7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11161026
M. Wt: 336.4 g/mol
InChI Key: KGRZHRPLVLEIQX-UHFFFAOYSA-N
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Description

7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one: , also known by its chemical formula C21H20O5 , is a compound with intriguing properties. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the condensation of a 4-methylphenyl ketone with a chromone derivative. The reaction proceeds via an acylation process, resulting in the formation of the desired compound.

Reaction Conditions::

    Starting Materials: 4-methylphenyl ketone and a chromone derivative

    Reagents: Acylating agents (e.g., acid chlorides)

    Solvent: Organic solvents (e.g., dichloromethane, ethyl acetate)

    Catalyst: Lewis acids (e.g., aluminum chloride)

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above serves as a foundation for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic ring can be replaced.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles play crucial roles.

Major products formed from these reactions depend on the specific reaction conditions and substituents present.

Scientific Research Applications

Chemistry::

    Fluorescent Probes: Its unique structure makes it useful as a fluorescent probe in chemical assays.

    Drug Design: Researchers explore its derivatives for potential drug candidates.

Biology and Medicine::

    Anti-Inflammatory Properties: Some studies suggest anti-inflammatory effects.

    Antioxidant Activity: It may scavenge free radicals.

    Cancer Research: Investigated for potential anticancer properties.

Industry::

    Dye Synthesis: Used in dye production.

    Pharmaceuticals: Building block for drug development.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound stands out due to its unique structure, similar compounds include:

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propylchromen-2-one

InChI

InChI=1S/C21H20O4/c1-3-4-16-11-21(23)25-20-12-17(9-10-18(16)20)24-13-19(22)15-7-5-14(2)6-8-15/h5-12H,3-4,13H2,1-2H3

InChI Key

KGRZHRPLVLEIQX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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